Antho-rfamide

概要

説明

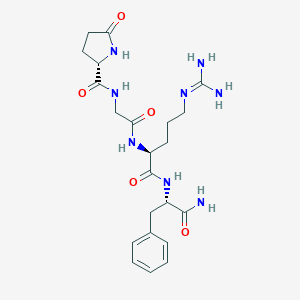

Antho-RFamide is a neuropeptide found in various species of sea anemones, particularly within the phylum Cnidaria. This compound is known for its role in modulating muscle contractions and neuronal activities in these marine organisms. The peptide sequence of this compound is <Glu-Gly-Arg-Phe-amide, which indicates its structure and functional groups .

準備方法

Synthetic Routes and Reaction Conditions: Antho-RFamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of SPPS can be scaled up for larger production. This involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Types of Reactions: Antho-RFamide primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups that would facilitate such processes.

Common Reagents and Conditions: In synthetic settings, reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the coupling steps of SPPS. Deprotection steps often involve trifluoroacetic acid (TFA) to remove protecting groups from the peptide chain.

Major Products Formed: The primary product of these reactions is the fully synthesized and purified this compound peptide. In biological systems, the degradation products are smaller peptide fragments resulting from enzymatic cleavage .

科学的研究の応用

Biological Role in Muscle Contraction

Antho-RFamide has been shown to play a significant role in muscle contraction within cnidarians. Research indicates that the application of this compound can induce changes in muscle tone, contraction amplitude, and frequency in various sea anemone species.

Key Findings:

- In studies involving Calliactis parasitica, concentrations as low as to of this compound resulted in increased muscle contractions .

- The neuropeptide acts directly on endodermal muscles without altering spontaneous electrical activity, suggesting a specific neuromuscular role .

Neuromuscular Transmission

This compound is implicated in neuromuscular transmission processes in cnidarians. It is believed to function as a neurotransmitter at specific synapses.

Case Studies:

- A study demonstrated that this compound-containing neurons are distributed throughout the nervous system of Renilla kollikeri, indicating their involvement in feeding and reproductive behaviors .

- Another investigation highlighted that swim motor neurons in jellyfish exhibit sensitivity to this compound, with a threshold response noted at .

Comparative Neurobiology

The presence and effects of this compound-like peptides have been documented across various jellyfish species, suggesting a conserved function among different cnidarian taxa.

Research Insights:

- This compound-like materials have been identified in scyphomedusae, indicating that these peptides may play similar roles across diverse marine organisms .

- Comparative studies reveal that the neuropeptide's influence on swimming and locomotion is widespread among jellyfish, further emphasizing its biological significance .

Molecular Structure and Processing

The molecular structure of this compound suggests efficient biosynthesis pathways in cnidarians. Understanding its precursor structure provides insights into how these neuropeptides are processed and utilized biologically.

Structural Analysis:

- The precursor for this compound has been characterized, revealing that it undergoes specific enzymatic processing to yield active neuropeptides .

- Research has identified unusual processing sites within the precursor sequence, which may contribute to the diversity of neuropeptides produced by sea anemones .

Implications for Future Research

The applications of this compound extend beyond basic biological understanding; they also hold potential for future research avenues.

Future Directions:

- Investigating the role of this compound in other cnidarian species may unveil new insights into evolutionary adaptations related to neuromuscular functions.

- Further exploration into its potential therapeutic applications could arise from understanding its mechanisms at the molecular level.

Data Table: Effects of this compound on Muscle Contraction

| Concentration (µM) | Effect on Muscle Tone | Contraction Amplitude | Frequency Change |

|---|---|---|---|

| 0.1 | Increased | Moderate | Increased |

| 0.5 | Significant increase | High | High |

| 1.0 | Maximum observed response | Very high | Sustained |

作用機序

Antho-RFamide exerts its effects by binding to specific receptors on the surface of muscle cells and neurons. This binding triggers a cascade of intracellular events that result in increased muscle tone, contraction frequency, and amplitude. The peptide acts as a neurotransmitter or neuromodulator, influencing both neuronal activity and direct muscle excitation .

類似化合物との比較

FMRFamide: Another neuropeptide with a similar structure and function, found in mollusks.

Antho-RWamide: A related peptide in sea anemones with a slightly different amino acid sequence but similar biological activities.

GLWamide: Another neuropeptide found in cnidarians, involved in muscle contraction and neuronal signaling

Uniqueness: Antho-RFamide is unique due to its specific sequence and its role in the modulation of both slow and fast muscle contractions in sea anemones. Its diverse excitatory actions suggest it may serve multiple functions within the cnidarian nervous system .

生物活性

Antho-RFamide is a neuropeptide derived from the sea anemone Anthopleura elegantissima, classified within the RFamide family of neuropeptides. This compound exhibits significant biological activity, particularly in the modulation of muscle contraction and neuronal signaling in cnidarians. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structure and Classification

This compound is characterized by its C-terminal RFamide motif, a common feature among various RFamide neuropeptides. This motif is critical for the binding and activation of specific G-protein coupled receptors (GPCRs) in target tissues, influencing physiological responses such as muscle contraction and neurotransmission.

-

Muscle Contraction :

- This compound has been shown to induce contractions in endodermal muscles of sea anemones. Research indicates that it acts directly on muscle cells rather than through neural pathways, suggesting a neuromuscular role in these organisms .

- A study highlighted that this compound immunoreactivity was localized in neuronal synapses, indicating its role in synaptic transmission and muscle excitation .

- Neuronal Signaling :

Case Studies

-

Study on Muscle Contraction :

A comparative analysis of this compound and other neuropeptides like Antho-RWamide I and II revealed that while the latter induced simple contractions, this compound's effects were more complex, involving both contraction and modulation of spontaneous activity in muscle preparations . -

Localization Studies :

Immunohistochemical studies have shown that this compound is widely distributed within the nervous systems of various cnidarians, indicating a conserved role across species .

Data Tables

Pharmacological Properties

This compound's pharmacological profile suggests potential applications in understanding neuromuscular disorders and developing therapeutic agents targeting similar neuropeptide pathways. Its ability to modulate muscle contraction positions it as a candidate for further pharmacological exploration.

特性

IUPAC Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHGNOBFVLNTC-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910353 | |

| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107535-01-3 | |

| Record name | 4-Pyroglutamyl-glycyl-arginyl-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107535013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。